4-tert-Butylphenyl isothiocyanate CAS number 19241-24-8
4-tert-Butylphenyl isothiocyanate CAS number 19241-24-8
An In-Depth Technical Guide to 4-tert-Butylphenyl Isothiocyanate (CAS 19241-24-8)
Executive Summary
4-tert-Butylphenyl isothiocyanate is a versatile aromatic isothiocyanate that serves as a critical building block in synthetic organic chemistry and a valuable reagent in analytical applications. Its unique structure, featuring a reactive isothiocyanate moiety and a bulky, hydrophobic tert-butyl group, imparts specific properties that are leveraged in the synthesis of novel pharmaceutical intermediates, agrochemicals, and materials. This guide provides a comprehensive overview of its physicochemical properties, synthesis, characteristic reactivity, and key applications. We delve into the mechanistic underpinnings of its reactions, offer detailed experimental protocols, and provide essential safety and handling information to ensure its effective and safe utilization in a research and development setting.
Introduction to Aromatic Isothiocyanates
Isothiocyanates (R-N=C=S) are a class of organosulfur compounds characterized by the isothiocyanate functional group. This group is a heteroallene, featuring a highly electrophilic central carbon atom, which makes it susceptible to attack by a wide range of nucleophiles. While naturally occurring isothiocyanates, often derived from glucosinolates in cruciferous vegetables, are widely studied for their potential chemopreventive and antimicrobial properties, synthetic isothiocyanates are indispensable tools in medicinal chemistry and materials science.[1][2][3]
4-tert-Butylphenyl isothiocyanate (4-t-BPI) is a prominent member of the synthetic aryl isothiocyanate family. The presence of the para-substituted tert-butyl group provides significant steric bulk and lipophilicity. This moiety is often incorporated into drug candidates to enhance metabolic stability by sterically hindering sites of enzymatic oxidation and to improve membrane permeability, thereby influencing the pharmacokinetic profile of the parent molecule.
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in synthesis and analysis.
Physical Properties
The key physical characteristics of 4-tert-Butylphenyl isothiocyanate are summarized below. These properties are essential for determining appropriate reaction solvents, purification methods (e.g., distillation vs. recrystallization), and storage conditions.
| Property | Value | Source(s) |
| CAS Number | 19241-24-8 | [4][5] |
| Molecular Formula | C₁₁H₁₃NS | [4][5][6] |
| Molecular Weight | 191.29 g/mol | [4][6] |
| Appearance | White to light yellow/orange crystalline powder | |
| Melting Point | 42 °C | [6] |
| Boiling Point | 92 °C | [6] |
| Purity | Typically >98% (GC) |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of 4-t-BPI. Below are typical data points.
| Technique | Characteristic Features |
| FT-IR (ν, cm⁻¹) | 2100-2200 (strong, sharp, asymmetric stretch of -N=C=S), ~2960 (C-H stretch, t-butyl), ~1500 (aromatic C=C) |
| ¹H NMR (CDCl₃, δ, ppm) | ~7.3 (d, 2H, Ar-H ortho to NCS), ~7.1 (d, 2H, Ar-H ortho to t-Bu), ~1.3 (s, 9H, -C(CH₃)₃) |
| ¹³C NMR (CDCl₃, δ, ppm) | ~150 (Ar-C-t-Bu), ~135 (-N=C=S), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-C-NCS), ~34 (-C(CH₃)₃), ~31 (-C(CH₃)₃) |
| Mass Spec. (EI, m/z) | 191 [M]⁺, 176 [M-CH₃]⁺ |
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 4-tert-Butylphenyl isothiocyanate involves the conversion of its corresponding primary amine, 4-tert-butylaniline. Several methods exist for this transformation, with the dithiocarbamate salt route being widely adopted due to its operational simplicity and avoidance of highly toxic reagents like thiophosgene.[1][2][7]
Synthesis via Dithiocarbamate Intermediate
This protocol proceeds in a one-pot, two-step sequence where the amine is first converted to a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.
Caption: General workflow for the synthesis of 4-t-BPI.
Detailed Experimental Protocol
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Materials : 4-tert-butylaniline, carbon disulfide (CS₂), triethylamine (Et₃N), di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), anhydrous dichloromethane (DCM).
-
Step 1: Dithiocarbamate Formation . To a stirred solution of 4-tert-butylaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add carbon disulfide (1.2 eq) dropwise. The causality here is critical: the triethylamine acts as a non-nucleophilic base to deprotonate the ammonium ion formed after the initial amine attack on CS₂, driving the reaction forward. Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting amine.
-
Step 2: Desulfurization . To the resulting mixture containing the triethylammonium dithiocarbamate salt, add a catalytic amount of DMAP (0.05 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).[2][7] Stir at room temperature for 4-6 hours. The Boc₂O serves as an efficient desulfurizing agent, promoting the elimination of COS and tert-butanol, which are volatile and easily removed.[2]
-
Step 3: Workup and Purification . Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from hexanes to yield the pure 4-tert-Butylphenyl isothiocyanate as a crystalline solid.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 4-t-BPI stems from the electrophilicity of the isothiocyanate carbon. Its primary reaction is nucleophilic addition, most notably with amines to form N,N'-disubstituted thioureas.
Reaction with Primary Amines
The reaction with a primary amine (R'-NH₂) is a robust and high-yielding transformation that forms the basis of many applications, from bioconjugation to the synthesis of heterocyclic scaffolds.[8][9] The reaction kinetics are strongly pH-dependent, with optimal rates typically observed between pH 8.5 and 9.5, where a sufficient concentration of the deprotonated, nucleophilic free amine exists.[10]
Caption: Nucleophilic addition of a primary amine to 4-t-BPI.
This reaction is foundational for its use as a derivatization agent in analytical chemistry.[6] By reacting 4-t-BPI with primary amine analytes (e.g., amino acids, illicit drugs), stable, UV-active, or mass-spectrometry-friendly thiourea derivatives are formed, enabling sensitive detection and quantification by HPLC or GC-MS.[6]
Applications in Research and Development
Pharmaceutical and Agrochemical Synthesis
The 4-tert-butylphenyl moiety is a valuable pharmacophore. Its incorporation into a molecule can increase lipophilicity, enhance binding to hydrophobic pockets in target proteins, and block metabolic degradation. 4-t-BPI serves as a key starting material for introducing this group, followed by further elaboration of the thiourea product into more complex heterocyclic systems like thiazoles or triazoles, which are common scaffolds in medicinal chemistry.[9]
Analytical Derivatization Reagent
As mentioned, 4-t-BPI is employed to "tag" molecules containing primary or secondary amine groups.[6] The resulting thiourea derivative often exhibits enhanced chromatographic retention and detectability compared to the underivatized analyte. This is a self-validating system: the specific mass addition (191.29 Da) and predictable fragmentation pattern of the 4-t-BPI tag provide high confidence in analyte identification during mass spectrometric analysis.
Materials Science
The isothiocyanate group can be used to covalently modify surfaces that have been functionalized with amine groups. This allows for the attachment of the hydrophobic 4-tert-butylphenyl group to polymers or other substrates, thereby altering their surface properties, such as wettability or biocompatibility.[6]
Safety, Handling, and Storage
Proper handling and storage are paramount when working with 4-tert-Butylphenyl isothiocyanate due to its toxicity profile.
-
Hazard Profile : Toxic if swallowed or inhaled (H301 + H331) and may cause respiratory irritation (H335). It can also cause skin and serious eye irritation.[11]
-
Personal Protective Equipment (PPE) : Always handle this compound in a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[11][12]
-
Handling : Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Ensure adequate ventilation at all times.[11]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents, acids, bases, alcohols, and water, as it is moisture-sensitive.[11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
Conclusion
4-tert-Butylphenyl isothiocyanate is a chemical reagent of significant value to the scientific community. Its predictable reactivity, combined with the useful physicochemical properties imparted by the tert-butylphenyl group, makes it a powerful tool for synthetic chemists, drug discovery scientists, and analytical professionals. By understanding its properties, synthesis, and reaction mechanisms, and adhering strictly to safety protocols, researchers can effectively harness its potential to advance their scientific and technological goals.
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